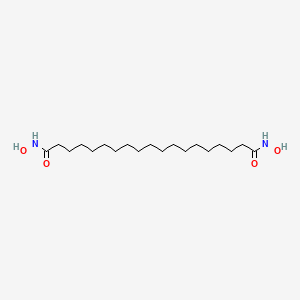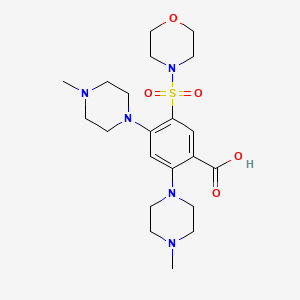
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid is a complex organic compound that features multiple functional groups, including piperazine, morpholine, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of piperazine and morpholine groups under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(4-methylpiperazin-1-yl)benzoic acid: Lacks the morpholine and sulfonyl groups.
5-(Morpholine-4-sulfonyl)benzoic acid: Lacks the piperazine groups.
Uniqueness
The presence of both piperazine and morpholine groups, along with the sulfonyl group, makes 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid unique. These functional groups may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
61590-93-0 |
|---|---|
Formule moléculaire |
C21H33N5O5S |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2,4-bis(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C21H33N5O5S/c1-22-3-7-24(8-4-22)18-16-19(25-9-5-23(2)6-10-25)20(15-17(18)21(27)28)32(29,30)26-11-13-31-14-12-26/h15-16H,3-14H2,1-2H3,(H,27,28) |
Clé InChI |
IOINOUIUXHANER-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

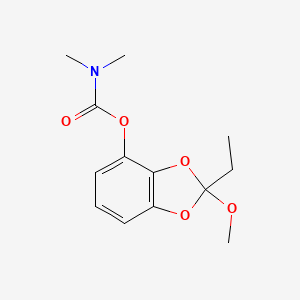
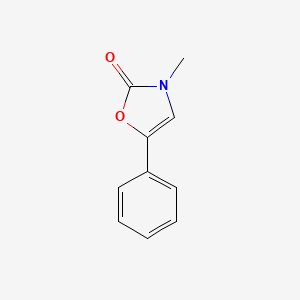
![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
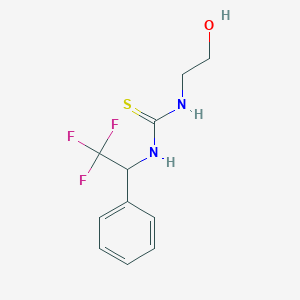
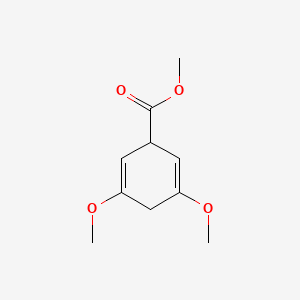
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
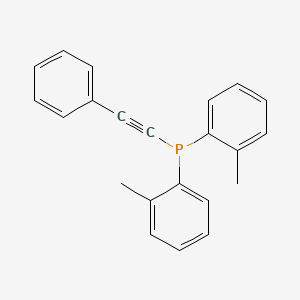
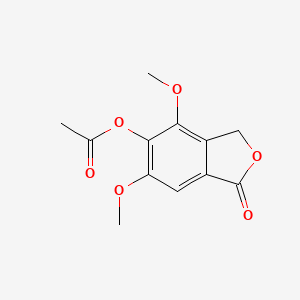
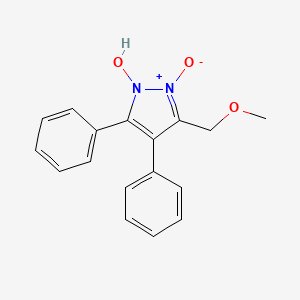

![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
